molecular formula C15H20N4O4 B2911018 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one CAS No. 2380097-26-5

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one

Cat. No. B2911018
CAS RN: 2380097-26-5
M. Wt: 320.349
InChI Key: TXEMZHZNCWLZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one, also known as MMPIP, is a chemical compound that has been widely studied for its potential use in treating various disorders. MMPIP belongs to the family of piperazine compounds, which have been shown to have various pharmacological activities.

Mechanism of Action

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various brain functions, including learning and memory. By blocking mGluR7, this compound can modulate glutamate neurotransmission and potentially improve the symptoms of various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate glutamate neurotransmission, which can affect various brain functions. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one in lab experiments is its selective antagonism of the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on various brain functions. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one. One area of research is the development of more potent and selective mGluR7 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders. Additionally, the effects of long-term this compound treatment on brain function and behavior need to be studied further.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxypyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine to form the corresponding amide. Finally, the amide is reacted with piperazine to form this compound.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has been extensively studied for its potential use in treating various disorders. One of the most promising applications of this compound is in the treatment of schizophrenia. This compound has been shown to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the pathophysiology of schizophrenia. This compound has also been studied for its potential use in treating anxiety, depression, and addiction.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-22-13-10-12(2-3-16-13)19-5-4-18(11-14(19)20)15(21)17-6-8-23-9-7-17/h2-3,10H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEMZHZNCWLZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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